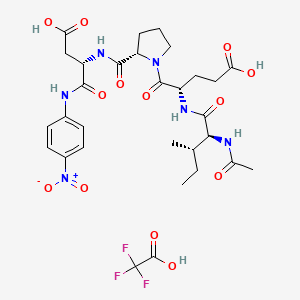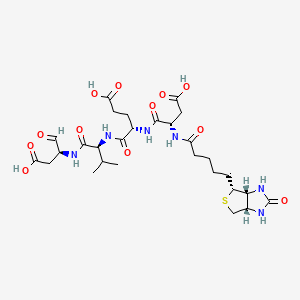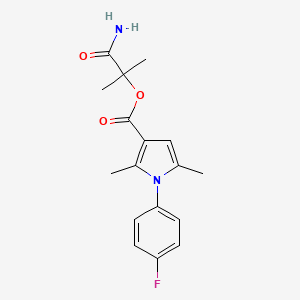
Nepsilon-(1-Carboxymethyl)-L-lysine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is often used in scientific research to study the effects of glycation on proteins and its implications in various diseases, including diabetes, Alzheimer’s disease, and cancer .
准备方法
Synthetic Routes and Reaction Conditions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 can be synthesized through the nonenzymatic glycation of lysine residues. The process involves the reaction of lysine with reducing sugars under controlled conditions to form the glycation product . The deuterated form is achieved by incorporating deuterium atoms into the lysine molecule before the glycation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced glycation techniques. The process is optimized for high yield and purity, often employing liquid chromatography and mass spectrometry for purification and verification .
化学反应分析
Types of Reactions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of reactive oxygen species (ROS).
Reduction: The gain of electrons or hydrogen atoms, which can reverse some of the oxidative modifications.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed to understand the compound’s behavior under different conditions .
科学研究应用
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the effects of glycation on protein structure and function.
Biology: Helps in understanding the role of AGEs in cellular processes and disease mechanisms.
Medicine: Investigated for its involvement in chronic diseases like diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting AGEs
作用机制
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the formation of advanced glycation end products (AGEs). These AGEs interact with the receptor for AGEs (RAGE), initiating signaling cascades that involve the activation of pathways such as NF-κB and MAPKs. This interaction can lead to various cellular responses, including inflammation, oxidative stress, and altered gene expression .
相似化合物的比较
Similar Compounds
Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form, commonly studied for its role in glycation.
Nepsilon-(1-Carboxyethyl)-L-lysine: Another AGE formed through similar glycation processes.
Pentosidine: An AGE that is often studied alongside Nepsilon-(1-Carboxymethyl)-L-lysine for its role in disease mechanisms
Uniqueness
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is unique due to its deuterated nature, which allows for more precise studies using mass spectrometry and other analytical techniques. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glycation and its effects on proteins .
属性
分子式 |
C8H16N2O4 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D |
InChI 键 |
NUXSIDPKKIEIMI-SASOZDAZSA-N |
手性 SMILES |
[2H][C@](CCCC([2H])([2H])NCC(=O)O)(C(=O)O)N |
规范 SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)

![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)


